molecular formula C9H17ClN2O B2411669 (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 1276045-27-2

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2411669
CAS No.: 1276045-27-2
M. Wt: 204.7
InChI Key: MIJYVUATUVKQKX-QRPNPIFTSA-N
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Description

Historical Context of Piperidine-Based Compounds in Organic Chemistry

Piperidine, a six-membered heterocyclic amine, has been a cornerstone of organic chemistry since its isolation from black pepper alkaloids in the mid-19th century. First reported by Thomas Anderson in 1850 and independently by Auguste Cahours in 1852, piperidine’s synthesis via nitric acid treatment of piperine laid the foundation for its widespread applications. The compound’s structural simplicity and synthetic versatility have made it indispensable in drug discovery, with over 7,000 piperidine-related publications in the past five years.

Pharmaceutical applications of piperidine derivatives span antipsychotics (e.g., haloperidol), opioids (e.g., fentanyl), and stimulants (e.g., methylphenidate). The piperidine scaffold’s ability to adopt chair conformations with axial or equatorial nitrogen substituents enables precise modulation of biological activity through stereoelectronic effects. For example, the equatorial conformation of N-methylpiperidine is 3.16 kcal/mol more stable than its axial counterpart, directly influencing receptor binding kinetics.

Table 1: Key Milestones in Piperidine Chemistry

Year Discovery/Application Significance
1850 Isolation from piperine Established natural product relevance
1950 Development of antihistamines (e.g., loratadine) Demonstrated therapeutic potential
2023 Catalytic asymmetric synthesis methods Enabled stereocontrolled drug design

Structural Significance of Cyclopropane Carboxamide Derivatives

Cyclopropane carboxamides combine the strain energy of a three-membered carbocycle (27.5 kcal/mol ring strain) with the hydrogen-bonding capacity of an amide group. This unique architecture confers:

  • Enhanced metabolic stability compared to linear analogs
  • Conformational rigidity for target engagement
  • Tunable electronic properties via substituent effects

The cyclopropane ring in (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride induces torsional stress that lowers activation barriers for ring-opening reactions, enabling selective transformations under mild conditions. When combined with the piperidine moiety, this creates a bifunctional scaffold capable of simultaneous hydrogen bonding (amide) and cationic interactions (protonated piperidine).

Table 2: Applications of Cyclopropane Carboxamide Derivatives

Application Area Example Compounds Biological Activity
Antimicrobials F8, F24, F42 CYP51 inhibition (MIC 16 μg/mL)
Enzyme Inhibitors Prasugrel intermediate Antiplatelet activity
Neurological Agents TAK-632 analogs RIPK3 kinase inhibition (IC50 <5 nM)

Rationale for Studying Stereospecific Configurations in Chiral Amides

The (S)-configuration at the piperidine-3-yl position critically determines molecular recognition processes. Enantioselective synthesis methods using chiral catalysts (e.g., rhodium/squaramide systems) achieve >99% ee in N-alkylation reactions, underscoring the importance of stereochemical control. Key findings include:

  • (R,R)-configured cyclopropanes show 100-fold higher PEP inhibition than (S,S)-isomers
  • 3,5-Disubstituted piperidines exhibit KD values <150 nM vs. >200 nM for symmetric analogs
  • Fluorine substitution at C3 improves oral bioavailability by 40% in PDGFR inhibitors

The hydrochloride salt form enhances aqueous solubility (60 μg/mL vs. <10 μg/mL for free base) while maintaining target affinity. X-ray crystallography reveals that the protonated piperidine nitrogen forms a salt bridge with Asp189 in thrombin-like serine proteases, explaining configuration-dependent activity.

Table 3: Impact of Stereochemistry on Biological Activity

Compound Configuration Target Activity Enhancement
Evodiamine analog R,R PEP enzyme 100× vs. S,S
PCAF inhibitor 70a S Bromodomain IC50 0.3 mg/kg ip
Branebrutinib R BTK kinase Kd 0.04 nM

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYVUATUVKQKX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group, which can be accomplished through the reaction of the cyclopropane carboxylic acid with an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or cyclopropane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its reactive functional groups allow for various organic reactions, facilitating the creation of new compounds in medicinal chemistry .

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study cellular processes. It has shown interactions with specific enzymes and receptors, which are vital for understanding cellular signaling pathways.
  • Kinase Inhibition : Research indicates that it may inhibit key kinases such as GSK-3β, IKK-β, and ROCK-1, which are involved in crucial signaling pathways related to inflammation and cancer .

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its therapeutic applications in treating various diseases. For instance, it has been associated with neuroprotective effects and anti-inflammatory responses through its inhibition of GSK-3β.
  • Cancer Research : Preliminary studies suggest that (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride may exhibit antiproliferative activity against glioblastoma cells, indicating potential applications in oncology .

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can enhance material characteristics.

Case Study 1: Anti-inflammatory Effects

A study examining the anti-inflammatory effects found that treatment with (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride significantly reduced nitric oxide levels in BV-2 microglial cells at concentrations as low as 10 µM, demonstrating over 70% reduction compared to untreated controls.

Case Study 2: Kinase Inhibition Profile

A comprehensive analysis evaluated the kinase inhibition profile of the compound. It effectively inhibited GSK-3β with an IC50 value of 50 µM, comparable to other known inhibitors in this class. This suggests potential applications in treating diseases where GSK-3β plays a crucial role, such as Alzheimer's disease and certain cancers .

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide hydrochloride: This compound shares a similar piperidine moiety but has a different core structure.

    Imidazo[1,2-a]pyridines: These compounds also contain a bicyclic structure and are used in medicinal chemistry.

Uniqueness

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride is unique due to its combination of a piperidine ring and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a cyclopropanecarboxamide moiety, which contribute to its unique pharmacological profile. The stereochemistry at the nitrogen atom is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride is primarily attributed to its interaction with specific kinases and receptors. Research indicates that it may serve as an inhibitor for several key enzymes involved in cellular signaling pathways, including:

  • GSK-3β (Glycogen Synthase Kinase 3 beta) : Inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory responses.
  • IKK-β (IκB Kinase beta) : Modulation of this kinase may affect NF-κB signaling, which is critical in inflammation and immune responses.
  • ROCK-1 (Rho-associated protein kinase 1) : Inhibition can lead to reduced smooth muscle contraction and vascular relaxation.

Anticancer Properties

Recent studies have demonstrated that (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of angiogenesis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

  • Study on Neuroprotection : A study published in Frontiers in Neuroscience reported that the compound protects against neurodegeneration in a mouse model of Alzheimer's disease by inhibiting GSK-3β activity .
  • Cancer Research : Another research article highlighted its potential as a therapeutic agent for leukemia, where it inhibited cell growth and induced apoptosis in leukemia cell lines .
  • Inflammation Model : A recent publication demonstrated that the compound effectively reduced inflammation in a murine model of colitis, suggesting its utility in treating inflammatory bowel diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride, and how can enantiomeric purity be ensured during scale-up?

  • Methodology :

  • Chiral synthesis : Use (S)-piperidin-3-amine as the starting material to preserve stereochemistry. Coupling with cyclopropanecarboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
  • Enantiomeric control : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to monitor purity. For scale-up, optimize crystallization conditions using polar solvents (e.g., ethanol/water mixtures) to isolate the desired enantiomer .

Q. Which analytical techniques are critical for characterizing the stereochemical integrity and purity of this compound?

  • Key methods :

  • HPLC : Use chiral stationary phases (CSPs) with UV detection at 254 nm to resolve enantiomers. Retention time comparison with racemic mixtures confirms stereochemical identity .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 to verify cyclopropane ring integrity (δ ~1.0–1.5 ppm) and piperidine proton environments (δ ~2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ expected at m/z 211.1 for C9_9H17_{17}N2_2O+^+) .

Q. How can solubility challenges be addressed in formulation for in vitro assays?

  • Strategies :

  • Use DMSO as a primary solvent for stock solutions (≤10 mM). For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility .
  • Pre-saturate buffers with the compound to avoid precipitation during dilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

  • Approach :

  • Synthesize analogs with modifications to the cyclopropane ring (e.g., fluorination) or piperidine nitrogen (e.g., alkylation). Test against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity trends .
  • Data analysis : Use IC50_{50} heatmaps and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to ATP pockets .

Q. What experimental strategies resolve contradictions in metabolic stability data across species (e.g., mouse vs. human microsomes)?

  • Methods :

  • Conduct parallel incubations with NADPH-fortified liver microsomes. Quantify parent compound loss via LC-MS/MS.
  • Interpretation : Species-specific cytochrome P450 isoforms (e.g., CYP3A4 in humans) may exhibit divergent metabolic rates. Use recombinant CYP enzymes to pinpoint responsible isoforms .

Q. How can enantiomeric purity be validated in biological matrices during pharmacokinetic studies?

  • Protocol :

  • Extract the compound from plasma using SPE (C18 cartridges). Analyze via chiral LC-MS/MS with a deuterated internal standard.
  • Validation : Ensure ≤2% enantiomeric impurity by spiking matrices with the (R)-enantiomer and quantifying detection limits .

Q. What in vitro models are suitable for assessing target engagement in neurological disorders?

  • Models :

  • Primary neuronal cultures or SH-SY5Y cells for neuroprotective assays. Measure cAMP/PKA pathway modulation via ELISA or FRET-based biosensors.
  • Contradiction management : Replicate findings across ≥3 cell lines to mitigate cell-type-specific variability .

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